Trt-Trp-Ome

Description

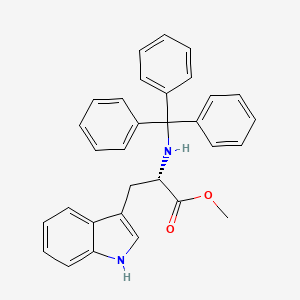

Structure

3D Structure

Properties

Molecular Formula |

C31H28N2O2 |

|---|---|

Molecular Weight |

460.6 g/mol |

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-(tritylamino)propanoate |

InChI |

InChI=1S/C31H28N2O2/c1-35-30(34)29(21-23-22-32-28-20-12-11-19-27(23)28)33-31(24-13-5-2-6-14-24,25-15-7-3-8-16-25)26-17-9-4-10-18-26/h2-20,22,29,32-33H,21H2,1H3/t29-/m0/s1 |

InChI Key |

FBYNWMMHJHLLIB-LJAQVGFWSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Trt Trp Ome and Its Analogues

Direct Tritylation of Tryptophan Methyl Ester: Methodological Advancements

The most straightforward approach to synthesizing Trt-Trp-OMe is the direct tritylation of L-tryptophan methyl ester. This method typically involves the reaction of the amino acid ester with trityl chloride in the presence of a base.

A common laboratory-scale procedure starts with L-tryptophan methyl ester hydrochloride. researchgate.net The hydrochloride is neutralized with a base, such as triethylamine (B128534), in an organic solvent. Subsequently, a solution of trityl chloride is added, leading to the formation of the N-trityl derivative. researchgate.net The reaction mixture is typically stirred for several hours at room temperature. researchgate.net The resulting N-Trt-amino acid methyl esters are often obtained as powders and can be used in the next steps without extensive purification. researchgate.net N-Trityl derivatives of various amino acids, including tryptophan, have been prepared through the tritylation of the corresponding amino acid esters. uoa.gr

Methodological advancements have focused on improving yield, simplifying the process, and expanding the applicability to various substrates. For instance, N-trityl amino acids can be effectively isolated from the tritylation reaction mixture as diethylammonium (B1227033) salts by chloroform (B151607) extraction. uoa.gr

Optimization of Reaction Conditions: Solvent Effects and Catalysis

The efficiency of the direct tritylation reaction is highly dependent on the chosen conditions, particularly the solvent system and the use of catalysts.

Solvent Effects: The choice of solvent is crucial for ensuring that all reactants remain in solution. A typical procedure may use a mixture of dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.net In solid-phase peptide synthesis (SPPS), the solubility of Trt-protected amino acids is a significant factor. While some Trt-protected amino acids show limited solubility in solvents like triethyl phosphate (B84403) (TEP), their solubility can be significantly enhanced in binary solvent mixtures such as TEP-DMSO (3:1). tandfonline.com For example, the solubility of Fmoc-His(Trt)-OH and Fmoc-Asn(Trt)-OH is poor in TEP alone (0.1 M) but improves to 0.6-0.9 M in TEP-DMSO mixtures. tandfonline.com This highlights the importance of solvent selection when working with tritylated compounds.

Catalysis: The use of catalysis, particularly with Lewis acids, has been a significant advancement. Homogeneous catalysis by metal salts in aprotic organic solvents can protect protic functional groups with a trityl group with high yields and selectivity. google.com This method is effective even for substrates like amino acids that are typically difficult to dissolve in aprotic solvents. google.com For example, zinc chloride has been noted as an effective homogeneous catalyst for tritylation reactions. researchgate.net Metal catalysis can also be used for selective tritylation or detritylation under controlled conditions. google.com

A practical optimization step involves the in-situ neutralization of L-tryptophan methyl ester hydrochloride with triethylamine in an organic solution, which allows the reaction to proceed to the next step directly, improving the utilization of raw materials. google.com

| Parameter | Traditional Method | Advanced Method | Key Advantage | Reference |

|---|---|---|---|---|

| Catalyst | None (stoichiometric base) | Metal salts (e.g., ZnCl₂) | Higher yields, selectivity, applicable to difficult substrates. | researchgate.netgoogle.com |

| Solvent System | DMF/DCM | TEP-DMSO mixtures | Improved solubility for Trt-protected amino acids, greener solvent options. | researchgate.nettandfonline.com |

| Base | Excess triethylamine post-isolation | In-situ neutralization with triethylamine | Improved raw material efficiency, streamlined process. | google.com |

Stereochemical Considerations and Diastereoselectivity in N-Tritylation Processes

The large steric bulk of the trityl group can significantly influence the stereochemical outcome of reactions involving the protected amino acid. This steric hindrance is a double-edged sword; while it effectively protects the amine, it can also direct the stereoselectivity of subsequent chemical transformations. mdpi.com

The presence of a trityl group on a chiral molecule can lead to high diastereoselectivity in reactions. For example, N-tritylprolinal exhibits a very high degree of Felkin diastereoselectivity when reacting with various nucleophiles. acs.org This characteristic demonstrates the powerful directing effect of the trityl group. The steric properties of the trityl moiety have been shown to reverse the usual diastereoselectivity in certain asymmetric cycloaddition reactions when incorporated into a catalyst. mdpi.com

However, the introduction and presence of protecting groups can also lead to undesired stereochemical outcomes, such as racemization. Base-catalyzed enolization is a common cause of racemization in activated amino acid derivatives. wiley-vch.de Furthermore, epimerization at the α-carbon is a known risk for C-terminally protected amino acids like Cys(Trt) during solid-phase peptide synthesis (SPPS). nih.gov In a synthesis starting from L-tryptophan methyl ester, base-catalyzed epimerization was observed at the C-3 position of a tetrahydro-β-carboline intermediate, highlighting the potential for stereochemical changes during subsequent reactions. researchgate.net

Alternative Synthetic Routes to N-Protected Tryptophan Derivatives

Besides direct tritylation, several alternative strategies exist for preparing N-protected tryptophan derivatives, which offer different selectivities and functionalities.

One alternative involves a multi-step chemical synthesis starting from L-tryptophan. The process includes:

Methylation to form L-tryptophan methyl ester hydrochloride. google.com

Dehydrochlorination under alkaline conditions. google.com

Condensation with an aromatic aldehyde to yield an imine. google.com

Reduction of the imine with sodium borohydride (B1222165) to the corresponding N-substituted L-tryptophan methyl ester. google.com

Another innovative approach is the use of biocatalysis. Enzymes such as 4-dimethylallyltryptophan synthases (4-DMATS) can catalyze the regioselective prenylation at the C4-position of the indole (B1671886) ring of unprotected tryptophan derivatives. chemistryviews.org This enzymatic method bypasses the need for traditional protecting groups for the amine and carboxyl functions. chemistryviews.org

Functionalization of the indole ring itself provides another pathway to advanced tryptophan analogues. A two-step, one-pot procedure allows for the C7-borylation of N-Boc-l-tryptophan methyl ester using an iridium catalyst. orgsyn.orgnih.gov The resulting borylated intermediate can then be used in further functionalization reactions. orgsyn.orgnih.gov

The synthesis of aza-tryptophan precursors, where the α-carbon is replaced by a nitrogen atom, can be achieved through the direct N-alkylation of a protected hydrazine (B178648) with an appropriate alkyl halide, offering a different class of tryptophan analogues. kirj.ee

| Method | Key Steps | Key Feature | Reference |

|---|---|---|---|

| Reductive Amination | Imine formation followed by reduction. | Provides access to diverse N-substituted derivatives. | google.com |

| Biocatalysis (4-DMATS) | Enzymatic prenylation of the indole ring. | Site-selective C-C bond formation without protecting groups. | chemistryviews.org |

| Indole Borylation | Iridium-catalyzed C-H borylation at C7. | Allows for late-stage functionalization of the indole ring. | orgsyn.orgnih.gov |

| Aza-Tryptophan Synthesis | N-alkylation of protected hydrazine. | Creates peptidomimetics with a nitrogen in the backbone. | kirj.ee |

Green Chemistry Principles in this compound Synthesis

The synthesis of peptides and their building blocks, including this compound, has traditionally been associated with a significant environmental footprint due to the extensive use of hazardous solvents and reagents. rsc.org Consequently, there is a growing movement to incorporate green chemistry principles into these synthetic processes.

A primary focus of greening peptide synthesis is the substitution of problematic solvents. rsc.org Solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP) are widely used but are classified as hazardous. rsc.org Research is actively exploring greener alternatives. For instance, binary mixtures like triethyl phosphate (TEP)-dimethylsulfoxide (DMSO) have been evaluated as greener solvent systems for SPPS, demonstrating good solubility for amino acids bearing Trt protecting groups. tandfonline.com

Another key principle is the use of heterogeneous catalysts that can be easily recovered and reused. Polymeric microbeads derived from L-(+)-tryptophan methyl ester have been successfully employed as a recyclable, heterogeneous catalyst for reactions in aqueous media, showcasing a green application of a related starting material. tubitak.gov.tr

Furthermore, developing synthetic strategies that minimize the use of protecting groups aligns with green chemistry goals. researchgate.net Minimal-protection solid-phase peptide synthesis (MP-SPPS) aims to reduce the reliance on side-chain protecting groups, which in turn minimizes the large volumes of acids like trifluoroacetic acid (TFA) needed for their removal post-synthesis. researchgate.net Biocatalytic routes, which often proceed in aqueous media under mild conditions and without the need for protecting groups, represent an inherently greener approach to synthesizing tryptophan derivatives. chemistryviews.org

Role of Trt Trp Ome As a Building Block in Complex Chemical Synthesis

Application in Solid-Phase Peptide Synthesis (SPPS) Methodologies

In the context of Solid-Phase Peptide Synthesis (SPPS), the tryptophan residue presents a unique challenge due to the reactivity of its indole (B1671886) side chain. The indole ring is susceptible to modification under the acidic conditions typically used for cleavage of the completed peptide from the resin support. To prevent these undesirable side reactions, a protecting group is often installed on the indole nitrogen.

A critical challenge in SPPS is ensuring high coupling efficiency while minimizing racemization—the loss of stereochemical integrity at the α-carbon of the amino acid. nih.gov Activation of the carboxylic acid group of the incoming amino acid, a prerequisite for peptide bond formation, can also lead to the formation of a racemizable intermediate. nih.govresearchgate.net This issue is particularly pronounced for certain amino acids, such as histidine and cysteine, especially when bulky side-chain protecting groups are present. peptide.com

Studies on Fmoc-protected amino acids have shown that the choice of coupling reagent significantly impacts the extent of racemization. For instance, research on Fmoc-L-His(Trt)-OH demonstrated that even mild coupling reagents could induce racemization, with the effect being highly dependent on the specific reagent and reaction conditions. nih.gov These findings underscore the necessity of carefully optimizing coupling protocols for each amino acid derivative, including Trt-protected tryptophan, to maintain chiral purity in the final peptide. The selection of reagents like diisopropylcarbodiimide (DIC) in combination with an additive such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has been shown to suppress racemization effectively for other sensitive amino acids like Fmoc-L-Cys(Trt)-OH. nih.gov

Table 1: Effect of Coupling Reagent on Racemization of Fmoc-L-His(Trt)-OH This table illustrates the typical data generated in racemization studies. The values are based on findings for structurally related Trt-protected amino acids and highlight the importance of reagent selection.

| Coupling Reagent | % D-Product (Racemization) | Reference |

| DIC/Oxyma | 1.8% | nih.gov |

| EDCl/HOBt | >1.8% (Implied higher) | nih.gov |

Data derived from studies on Fmoc-L-His(Trt)-OH, demonstrating a common challenge in SPPS with Trt-protected residues.

Protected tryptophan derivatives are instrumental in the synthesis of peptides with novel and complex architectures. Beyond linear sequences, chemists aim to create constrained or cyclic peptides to enhance their stability, selectivity, and biological activity. nih.gov

One advanced strategy involves a palladium-catalyzed C–H activation process to create a covalent bond, or "staple," between a tryptophan residue and an iodo-phenylalanine or iodo-tyrosine residue within the same peptide chain. nih.gov This method, which can be applied on solid support, allows for the creation of macrocyclic structures with defined conformations. The linear peptide precursor containing the appropriately protected tryptophan and a modified phenylalanine/tyrosine is first assembled using standard SPPS techniques. The subsequent on-resin or solution-phase cyclization provides access to novel peptide topologies. nih.gov

Furthermore, the unique chemical properties of the tryptophan indole ring make it a target for late-stage modification. After a peptide has been synthesized, the tryptophan residue can be selectively functionalized to introduce probes, labels, or other chemical moieties that can fine-tune the peptide's pharmacokinetic properties. nih.gov These strategies rely on the initial successful incorporation of a protected tryptophan building block during the primary synthesis.

Solution-Phase Peptide Synthesis Applications of Trt-Trp-OMe

Solution-phase peptide synthesis (SPPS), also known as classical peptide synthesis, predates solid-phase methods and remains a valuable technique, particularly for large-scale synthesis of shorter peptides or for fragments that are difficult to assemble on a solid support. nih.govbachem.comspringernature.com In this approach, reactions are carried out in a homogenous solution, and the product is isolated and purified after each coupling and deprotection step. ekb.eg

The compound this compound is an ideal building block for this methodology. Here, the N-terminal Trt group and the C-terminal methyl ester provide orthogonal protection. The Trt group is labile to mild acids, allowing for its removal to expose the amino group for subsequent coupling. researchgate.net The methyl ester is stable under these conditions but can be hydrolyzed (saponified) using a base like lithium hydroxide (B78521) when the carboxylic acid is needed for a coupling reaction. researchgate.net This allows for precise, stepwise elongation of a peptide chain in a controlled manner, a hallmark of solution-phase synthesis. nih.gov

Use in the Synthesis of Non-Peptidic Molecules and Natural Product Fragments

The utility of this compound extends beyond peptide chemistry. As a chiral building block, it serves as a valuable starting material for the synthesis of non-peptidic molecules and complex natural product fragments. chim.it The indole moiety is a core structural feature in a vast array of natural products, particularly alkaloids, which often exhibit significant biological activity. chim.it

Synthetic strategies can utilize this compound to introduce the complete, stereochemically defined tryptophan skeleton into a larger target molecule. The protecting groups facilitate the modification of the indole ring or other parts of the molecule without interfering with the chiral center or the primary amine and carboxyl groups until they are needed. This approach is central to fragment-based drug discovery, where small, structurally complex fragments derived from natural products are used as starting points for developing new therapeutic agents. chimia.chresearchgate.net By deconstructing complex natural products into their key building blocks, chemists can synthesize libraries of related compounds to explore structure-activity relationships, with this compound representing a key fragment for the tryptophan-containing class of natural products. chimia.ch

Table 2: Mentioned Compound Names

| Abbreviation / Name | Full Chemical Name |

| This compound | N(α)-Trityl-L-tryptophan methyl ester |

| Fmoc-Trp(Trt)-OH | N(α)-9-Fluorenylmethoxycarbonyl-N(in)-trityl-L-tryptophan |

| Fmoc-L-His(Trt)-OH | N(α)-9-Fluorenylmethoxycarbonyl-N(im)-trityl-L-histidine |

| Fmoc-L-Cys(Trt)-OH | N(α)-9-Fluorenylmethoxycarbonyl-S-trityl-L-cysteine |

| TFA | Trifluoroacetic acid |

| DIC | N,N'-Diisopropylcarbodiimide |

| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| EDCl | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide |

| HOBt | Hydroxybenzotriazole |

| LiOH | Lithium hydroxide |

Advanced Spectroscopic and Chromatographic Methodologies for Reaction Monitoring and Purity Assessment in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Confirmation of Reactions Involving Trt-Trp-OMe

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules in solution. For this compound and its reaction products, ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the trityl, tryptophan, and methyl ester moieties.

In the context of reactions, NMR is crucial for confirming the successful installation of the trityl protecting group onto the α-amino group of L-tryptophan methyl ester. The appearance of a complex multiplet in the aromatic region (approximately 7.20-7.45 ppm in CDCl₃) of the ¹H NMR spectrum is characteristic of the 15 protons of the trityl group. rsc.org The disappearance of the primary amine signal and the characteristic shifts of the α-proton and other nearby protons provide definitive evidence of the tritylation reaction's success.

Furthermore, NMR is instrumental in studying the mechanistic pathways of subsequent reactions. For instance, in Petasis reactions involving Boc-Trp-OMe, a compound structurally related to this compound, NMR experiments were used to confirm that the reaction occurs at the N1 position of the indole (B1671886) ring, as evidenced by the observation of the C2 proton correlation while the indole N1H proton signal was absent. cam.ac.ukresearchgate.net Similarly, during investigations into the photoredox C(2)-arylation of tryptophan derivatives, ¹H NMR and ¹H–¹⁵N HMBC analyses were employed to study the interaction between the indole moiety and aryldiazonium salts, helping to elucidate the reaction mechanism. nih.gov

Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can further establish through-bond and through-space correlations, which are invaluable for assigning complex spectra and confirming the regioselectivity of derivatization reactions on the tryptophan indole ring. rsc.org

Below is a representative table of expected ¹H NMR chemical shifts for this compound.

| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |

| Trityl (Ar-H) | 7.20 - 7.45 | m | 15H |

| Tryptophan (Indole) | 6.90 - 7.60 | m | 5H |

| α-H | ~3.80 | t | 1H |

| β-CH₂ | ~3.20 | d | 2H |

| OCH₃ | ~3.60 | s | 3H |

| NH (Amide) | ~2.90 | d | 1H |

| Note: Exact chemical shifts can vary depending on the solvent and concentration. |

Mass Spectrometry (MS) Techniques in Monitoring Tritylation, Deprotection, and Derivatization Reactions

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the identification of reaction products, intermediates, and impurities. In the context of this compound, MS is routinely used to monitor the key chemical transformations it undergoes.

Tritylation: The progress of the tritylation reaction of L-tryptophan methyl ester can be followed by observing the disappearance of the starting material's molecular ion peak and the appearance of the peak corresponding to this compound. csic.es High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition of the product with high accuracy. rsc.org

Deprotection: The removal of the trityl group is a critical step in peptide synthesis. This deprotection is often achieved under acidic conditions (e.g., with trifluoroacetic acid, TFA). researchgate.net MS can be used to monitor the cleavage of the trityl group by observing the disappearance of the this compound signal and the emergence of the deprotected tryptophan derivative's signal. In solid-phase peptide synthesis, a small amount of the resin can be cleaved and analyzed by MS to ensure the deprotection is complete before proceeding to the next coupling step. acs.org

Derivatization: When this compound is used as a building block in more complex syntheses, such as the formation of stapled peptides or other modifications, MS is invaluable for tracking the reaction progress. ucl.ac.uknih.gov For example, in a Mitsunobu reaction to alkylate a sulfonamide on a solid support, the reaction was monitored by analytical HPLC and mass spectrometry after cleaving a small portion of the resin, confirming the expected mass change. nih.gov Similarly, derivatization reactions for quantitative analysis, such as those used for vitamin D metabolites, are monitored by LC-MS/MS to ensure complete reaction and to optimize conditions. nih.gov Electrospray ionization (ESI) is a common MS technique used for these analyses. bachem.com

The table below illustrates the expected mass changes monitored by MS during common reactions involving this compound.

| Reaction | Starting Material | Expected Product | Δ Mass (amu) | Typical MS Technique |

| Tritylation | L-Tryptophan methyl ester | This compound | +242.33 | ESI-MS, HRMS |

| Trityl Deprotection | This compound | L-Tryptophan methyl ester | -242.33 | ESI-MS, LC-MS |

| Saponification | This compound | N-trityl-L-tryptophan | -14.03 | ESI-MS |

| Note: Δ Mass calculated based on the addition/removal of the core chemical group. |

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of chemical reactions and assessing the purity of the resulting compounds. google.com For reactions involving this compound, reversed-phase HPLC (RP-HPLC) is most commonly employed.

Reaction Progress Monitoring: By taking small aliquots from a reaction mixture at different time points and injecting them into an HPLC system, the consumption of starting materials and the formation of products can be tracked. nih.govsigmaaldrich.com The retention times of this compound, its precursors, and its products will differ based on their polarity, allowing for their separation and quantification. For example, during the deprotection of a Boc group from a tryptophan-containing peptide, RP-UHPLC was used to monitor the reaction, with distinct peaks for the protected precursor and the deprotected product. acs.org The progress of coupling reactions in peptide synthesis is also routinely monitored by HPLC to ensure completion. nih.gov

Purity Analysis: HPLC is the standard method for determining the purity of synthesized this compound and any subsequent peptides or derivatives. bachem.com The chromatogram will show a major peak for the desired compound and smaller peaks for any impurities. The purity is often calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram, typically detected by UV absorbance at a wavelength where the peptide bond or aromatic rings absorb, such as 215 or 220 nm. csic.esgoogle.com A typical analytical method might use a C18 column with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). nih.govnih.gov

The following table outlines a typical HPLC gradient for the analysis of this compound and related peptides.

| Time (min) | % Solvent A (e.g., 0.1% TFA in Water) | % Solvent B (e.g., 0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |

| 0 | 95 | 5 | 1.0 |

| 30 | 5 | 95 | 1.0 |

| 35 | 5 | 95 | 1.0 |

| 36 | 95 | 5 | 1.0 |

| 40 | 95 | 5 | 1.0 |

| This is an exemplary gradient and would be optimized for specific separations. |

Chiral Chromatography for Enantiomeric Purity Analysis in Stereoselective Syntheses

When synthesizing or using chiral molecules like Trt-L-Trp-OMe, it is crucial to ensure that the stereochemical integrity of the chiral center is maintained throughout the synthetic sequence. Racemization or epimerization can lead to the formation of undesired diastereomers in subsequent peptide couplings, which can be difficult to separate and can have different biological properties. Chiral chromatography is the definitive method for assessing enantiomeric or diastereomeric purity.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns are common. mdpi.commdpi.com

In the context of this compound, after its synthesis or after it has been subjected to reaction conditions that might induce racemization, an aliquot can be analyzed by chiral HPLC. The method would be developed to separate the L-enantiomer from any potential D-enantiomer that may have formed. For instance, in the development of an N-arylation method for amino acid esters, the enantiomeric excess (ee) of the products was determined by HPLC analysis using chiral stationary phases to ensure low levels of enantioerosion. mit.edu Similarly, the enantiopurity of N-protected amino thiol esters was confirmed using a chiral HPLC column to ensure the diastereomeric excess was high before proceeding with cross-coupling reactions. nih.gov

Alternatively, the amino acid derivative can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.comnih.gov

The table below summarizes common types of chiral stationary phases used for amino acid derivative separations.

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Commonly Used For |

| Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions within chiral grooves of the polysaccharide. | Broad range of chiral compounds, including N-protected amino acids. mdpi.com |

| Pirkle-type (e.g., (R,R)-Whelk-O1) | π-π interactions, hydrogen bonding, and steric interactions between the analyte and the electron-rich or electron-deficient aromatic rings of the CSP. | Aromatic compounds, amides, esters. mdpi.com |

| Protein-based (e.g., BSA, HSA, AGP) | Enantioselective binding to specific sites on the immobilized protein based on a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. | Drug molecules, amino acids and their derivatives. mdpi.com |

| Zwitterionic (e.g., Chiralpak ZWIX™) | Combines anion and cation exchange functionalities, allowing for enantioseparation based on ionic and zwitterionic interactions. | Underivatized and derivatized amino acids. mdpi.com |

Computational Chemistry and Theoretical Studies on Trt Trp Ome and Tryptophan Derivatives

Conformational Analysis of Trt-Trp-OMe and its Related Derivatives

The biological activity and physical properties of tryptophan derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis, through both experimental and theoretical methods, seeks to identify the stable arrangements of atoms in a molecule and the energy barriers between them.

Theoretical calculations have been employed to explore the conformational equilibrium of L-tryptophan methyl ester (Trp-OMe). researchgate.net Studies using density functional theory (DFT) have identified multiple energy minima on the potential energy surface. researchgate.net These analyses reveal that the conformational preferences of Trp-OMe are governed by a combination of hyperconjugative effects, involving the nonbonding electron pairs of the main chain nitrogen atom, and steric effects arising from the bulky side chain and ester group. researchgate.net For N-acetyl-L-tryptophan-N-methylamide, a model for a tryptophan residue in a peptide, ab initio molecular orbital computations have been used to explore the full conformational space. conicet.gov.ar These studies identified 36 stable conformers, and their relative stabilities were analyzed in terms of sidechain-backbone interactions. conicet.gov.ar Such detailed conformational maps are essential for understanding how the local environment influences the structure of tryptophan residues in peptides and proteins. conicet.gov.ar

The introduction of the bulky trityl (Trt) group in this compound significantly influences its conformational preferences. While specific computational studies focusing solely on the conformational analysis of this compound are not extensively detailed in the provided results, the principles derived from studies on related molecules like Trp-OMe and N-acetyl-L-tryptophan-N-methylamide are applicable. The large size of the trityl group is expected to impose significant steric constraints, limiting the accessible conformations of the molecule.

Table 1: Key Torsional Angles in Tryptophan Derivatives This is an illustrative table. Specific values for this compound would require dedicated computational studies.

| Torsional Angle | Description | Typical Range (degrees) |

|---|---|---|

| φ (phi) | C'-N-Cα-C' | -180 to 180 |

| ψ (psi) | N-Cα-C'-N | -180 to 180 |

| χ1 (chi1) | N-Cα-Cβ-Cγ | -180 to 180 |

Quantum Chemical Calculations of Reaction Pathways for Tritylation, Deprotection, and Derivatization

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions, including the formation and cleavage of protecting groups and the derivatization of amino acids.

The tritylation of amino acids, including tryptophan, involves the reaction of the amino group with a tritylating agent, such as trityl chloride. researchgate.net Computational methods can model the reaction pathway, identifying the transition states and intermediates involved. These calculations can provide insights into the reaction kinetics and help optimize reaction conditions. For instance, the synthesis of Nα-Trt amino acids can be achieved through different methods, such as starting from amino acid methyl esters or trimethylsilyl (B98337) esters, and computational studies can help to understand the differences in reactivity and yield. researchgate.net

The deprotection of the trityl group is typically achieved under acidic conditions. Quantum chemical calculations can model the protonation of the trityl group and the subsequent cleavage of the C-N bond. These studies can help to understand the lability of the trityl group and guide the development of new protecting groups with tailored stability.

Furthermore, computational methods are used to study the derivatization of tryptophan. For example, the Friedel-Crafts alkylation of indoles with a chiral nitroacrylate to produce β-tryptophan analogues has been investigated using quantum chemical calculations to explore the reaction mechanism. researchgate.net Similarly, the photoredox-mediated C(2)-arylation of tryptophan derivatives has been studied, with computational analysis helping to understand the reaction's selectivity. acs.org

Table 2: Calculated Parameters for a Hypothetical Reaction Step This is an illustrative table. Specific values would require dedicated quantum chemical calculations.

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 25.5 | kcal/mol |

| Enthalpy of Reaction (ΔH) | -10.2 | kcal/mol |

Molecular Dynamics Simulations of Tryptophan Derivatives in Model Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the motion of atoms and molecules over time. These simulations are particularly useful for understanding the behavior of tryptophan derivatives in different environments, such as in solution or within a protein.

MD simulations have been used to study the rotational reorientation of tryptophan and its derivatives in water. aip.org These studies have shown that the motion of the indole (B1671886) side chain is a dominant feature of tryptophan's dynamics. aip.org For tryptophan derivatives with side chains, the motion is primarily around the side chain axis. aip.org

In the context of drug design, MD simulations are used to investigate the binding of tryptophan derivatives to their target proteins. For example, MD simulations have been employed to study the interaction of phenylalanine derivative inhibitors with tryptophan hydroxylase-1 (TPH1), a key enzyme in serotonin (B10506) synthesis. nih.govnih.gov These simulations, combined with free energy calculations, can predict the binding affinities of different inhibitors and provide insights into the key interactions that stabilize the protein-ligand complex. nih.govnih.gov Such studies are crucial for the rational design of more potent and selective inhibitors. nih.gov

MD simulations have also been used to explore the self-assembly of tryptophan derivatives into larger structures, such as hydrogels. mdpi.com All-atom molecular dynamics simulations can predict the aggregation behavior of these molecules in solution and identify the key intermolecular interactions, like hydrogen bonding and π-π stacking, that drive the self-assembly process. mdpi.com

Electronic Structure and Spectroscopic Property Predictions of Tryptophan Analogues for Research Probes

The unique photophysical properties of tryptophan, particularly its fluorescence, make it a valuable intrinsic probe for studying protein structure and dynamics. Tryptophan analogues with modified spectroscopic properties are often synthesized to serve as more sensitive or selective probes.

Quantum chemical calculations are essential for predicting the electronic structure and spectroscopic properties of these analogues. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption and emission spectra of a molecule. nih.govnih.gov

Studies have focused on designing tryptophan analogues with red-shifted absorption and emission spectra to minimize interference from native tryptophans in a protein. acs.org For example, the spectroscopic properties of N-acetylated methyl esters of various tryptophan analogues have been calculated and compared with experimental data. acs.org These calculations help in understanding how modifications to the indole ring affect the electronic transitions and, consequently, the fluorescence properties. acs.org

Furthermore, photoelectron spectroscopy combined with electronic structure calculations has been used to investigate the electronic structure of deprotonated tryptophan anions. rsc.org These studies provide detailed information about the electron binding energies and the different electronic states of the molecule, which is crucial for understanding its photochemistry. rsc.org The development of new tryptophan analogues with enhanced or altered spectroscopic properties, guided by computational predictions, is an active area of research aimed at creating better tools for biophysical studies. acs.orgrug.nl

Table 3: Predicted Spectroscopic Properties of Tryptophan Analogues This is an illustrative table based on general findings for tryptophan analogues.

| Analogue | Predicted λabs, max (nm) | Predicted λem, max (nm) | Predicted Molar Absorptivity (M⁻¹cm⁻¹) |

|---|---|---|---|

| Tryptophan | ~280 | ~350 | ~5,600 |

| 5-Hydroxy-tryptophan | ~295 | ~340 | ~4,500 |

Biochemical Applications and Enzymatic Studies Non Clinical Mechanistic Focus

Trt-Trp-OMe and Tryptophan Derivatives as Substrates or Inhibitors in In Vitro Enzyme Kinetic Studies

N-protected tryptophan derivatives, including this compound, are frequently employed as substrates to study the kinetics of proteolytic enzymes like chymotrypsin (B1334515). libretexts.orgpromega.com Chymotrypsin, a serine protease, preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids such as tryptophan, tyrosine, and phenylalanine. promega.comnih.gov The ester and amide derivatives of N-protected amino acids are excellent substrates for assaying chymotrypsin activity because their hydrolysis can be easily monitored. nih.gov

The bulky N-trityl group on this compound significantly influences its interaction with the enzyme's active site. Studies on the kinetics of chymotrypsin-catalyzed hydrolysis often utilize various N-acyl tryptophan derivatives to understand how modifications to the N-terminus affect binding (K_m) and catalytic turnover (k_cat). For example, the hydrolysis of L-tryptophan methyl ester by α-chymotrypsin has been studied to determine the pH dependence of these kinetic parameters. researchgate.net

In addition to serving as substrates, tryptophan derivatives have been synthesized and evaluated as inhibitors for various enzymes. For instance, novel tryptophan-derived rhodanine (B49660) derivatives have been identified as competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov Halogenated tryptophan analogues have shown trypanocidal activity, potentially through the inhibition of enzymes like aspartate aminotransferase in Trypanosoma brucei. plos.org Furthermore, other derivatives have been investigated for their inhibitory effects on enzymes involved in the tryptophan oxidative pathway, such as tryptophan oxygenase and kynureninase. nih.gov

Table 1: Examples of Tryptophan Derivatives in Enzyme Kinetic Studies

| Compound/Derivative Class | Enzyme Studied | Role | Key Finding |

|---|---|---|---|

| L-Tryptophan methyl ester | α-Chymotrypsin | Substrate | The protonated form of the substrate is hydrolyzed ~20-fold faster than the unprotonated form. researchgate.net |

| N-furylacryloyl-L-tryptophan methyl ester | α-Chymotrypsin | Substrate | Used to investigate the formation and stability of the acyl-enzyme intermediate at acidic pH. nih.gov |

| Tryptophan-derived rhodanine derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibitor | Identified as potential competitive inhibitors with IC50 values in the sub-micromolar range. nih.gov |

| Halogenated tryptophan derivatives | T. brucei aminotransferase (TbcASAT) | Inhibitor (potential) | 7-substituted analogues show potent trypanocidal activity, suggesting a role as pro-drugs that inhibit essential enzymes. plos.org |

Investigations into Enzyme Specificity and Recognition of N-Protected Tryptophan Derivatives

The specificity of an enzyme is dictated by the precise three-dimensional structure of its active site. N-protected tryptophan derivatives are crucial for probing this specificity. The large, hydrophobic trityl group of this compound, for example, provides a stark contrast to smaller protecting groups like acetyl (Ac) or formyl (For), or to substrates with a free amino group.

Studies with enzymes like chymotrypsin demonstrate a high degree of specificity. While it readily hydrolyzes esters of N-acyl L-tryptophan derivatives, its activity towards the corresponding D-isomers is negligible, highlighting the enzyme's stringent stereospecificity. researchgate.netnih.gov The nature of the N-protecting group is also critical. A cyanobacterial prenyltransferase, KgpF, was found to prenylate Fmoc-tryptophan but showed no activity towards tryptophan, Boc-tryptophan, or tryptophan methyl esters, indicating that the N-terminal protection is essential for recognition by this enzyme. rsc.orgresearchgate.net This suggests that the protecting group can play a direct role in substrate binding, potentially through interactions with aromatic residues in the enzyme's active site. researchgate.net

The reverse prenyltransferase DMATS1 from Fusarium fujikuroi exhibits unusually broad substrate specificity, being able to utilize L-tryptophan and L-tyrosine as acceptors. nih.gov Structural studies of DMATS1 in complex with L-Trp reveal the active site features that govern this promiscuity. nih.gov In contrast, directed evolution has been used to engineer the tryptophan synthase β-subunit (TrpB) to accept novel substrates, demonstrating how enzyme specificity can be tailored for specific synthetic purposes. chemrxiv.org These studies collectively show that N-protected tryptophan derivatives are invaluable for mapping the steric and electronic requirements of enzyme active sites.

Use in Mechanistic Enzymology to Elucidate Tryptophan Metabolism Pathways

Tryptophan is a precursor for numerous bioactive molecules, and its metabolism is divided into three main pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway. encyclopedia.pubnih.gov Protected derivatives of tryptophan and related indole compounds are used as mechanistic probes to study the enzymes involved in these complex pathways.

The majority of tryptophan is metabolized via the kynurenine pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.gov In vitro inhibition studies using various compounds help to characterize the function and regulation of these key enzymes. nih.gov For example, understanding how different hydrazine (B178648) derivatives inhibit tryptophan oxygenase helps to explain their effects on niacin metabolism. nih.govcapes.gov.br

The serotonin pathway begins with the hydroxylation of tryptophan by tryptophan hydroxylase (TPH). unite.it Kinetic studies using tryptophan analogs as substrates or inhibitors for TPH1 and TPH2 are essential for understanding the regulation of serotonin synthesis. frontiersin.org

Furthermore, cytochrome P450 enzymes are involved in the metabolism of tryptophan and its derivatives, particularly in the synthesis and catabolism of melatonin (B1676174) and the modification of indole metabolites produced by gut microbiota. researchgate.net Theoretical and experimental studies using tryptophan as a substrate for enzymes like cytochrome P450 TxtE help to elucidate novel catalytic mechanisms, such as aromatic nitration, which involves a ferric-peroxynitrite intermediate. acs.org

Role as Probes for Biophysical Studies of Protein Structure and Dynamics

Tryptophan's intrinsic fluorescence makes it a powerful natural probe for studying protein structure, folding, and dynamics. bmglabtech.commolgenrug.nl The fluorescence emission of a tryptophan residue is highly sensitive to its local environment; it tends to be higher when the residue is exposed to the solvent on the protein's exterior and decreases when buried in the hydrophobic interior. bmglabtech.com This property is exploited in biophysical studies to monitor conformational changes upon ligand binding, protein unfolding, or interaction with other molecules.

Site-directed mutagenesis, where a specific amino acid is replaced with tryptophan, is a common technique. By introducing a tryptophan residue at a specific location, researchers can gain site-specific information about the protein's structure and dynamics. nih.gov Low-temperature circular dichroism (CD) studies of single-tryptophan mutants can resolve fine vibronic structures and report on the local tertiary structure and conformational mobility of different protein segments. nih.gov

Tryptophan analogs are also incorporated into proteins to serve as specialized spectroscopic probes. molgenrug.nl For instance, modifications to the tryptophan residue within a peptide can enhance metabolic stability and receptor selectivity. Biophysical methods like 2D NMR spectroscopy are then used to determine the three-dimensional structure of these modified peptides, revealing how the altered residue stabilizes specific conformations, such as β-turns, which are crucial for biological activity. nih.gov These approaches provide detailed molecular insights that are fundamental to understanding protein function and for the rational design of new ligands.

Future Research Directions and Emerging Paradigms in Trp Ome Chemistry

Development of Novel Protecting Group Strategies for Tryptophan Residues in Complex Syntheses

The protection of the tryptophan indole (B1671886) ring is critical during peptide synthesis to prevent side reactions under acidic conditions, such as those used for the cleavage of other protecting groups. While the trityl (Trt) group is widely used, its bulkiness and acid lability can sometimes be suboptimal. Research is actively pursuing alternative protecting groups that offer enhanced stability, orthogonality, and improved purification profiles.

One of the most common side reactions is the alkylation of the indole nucleus by carbocations generated during acid-mediated deprotection steps. The use of N-in-Boc-protected tryptophan derivatives has been shown to significantly reduce this alkylation. researchgate.netsigmaaldrich.com This strategy is particularly recommended when synthesizing peptides containing both Tryptophan and Arginine, as the deprotection of Arg(Pbf) can otherwise lead to substantial Trp modification. sigmaaldrich.com

Beyond the standard Boc group, researchers have developed other strategies to shield the indole nitrogen. These include the cyclohexyloxycarbonyl (Hoc) group for protection against oxidation and alkylation, and the 4-(N-methylamino)butanoyl (Nmbu) group. researchgate.net The Nmbu group is particularly noteworthy; after the final trifluoroacetic acid (TFA) cleavage step, it leaves a cationic charge on the tryptophan residue, which can improve the solubility and aid in the high-performance liquid chromatography (HPLC) purification of the final peptide. researchgate.net Other innovative approaches involve water-soluble N-protecting groups and photolabile protecting groups, which can be removed under specific light irradiation, offering another layer of orthogonality in complex syntheses. researchgate.netgoogle.com

| Protecting Group | Abbreviation | Key Features & Advantages | Citations |

| tert-Butoxycarbonyl | Boc | Suppresses acid-catalyzed alkylation of the indole ring, especially during Arg(Pbf) deprotection. sigmaaldrich.com | researchgate.netsigmaaldrich.com |

| Cyclohexyloxycarbonyl | Hoc | Protects the indole ring from both oxidation and alkylation. researchgate.net | researchgate.net |

| 4-(N-methylamino)butanoyl | Nmbu | Leaves a cationic charge post-cleavage, improving peptide solubility and HPLC purification. researchgate.net | researchgate.net |

| Sarcosinyl-sarcosinyl | Sar-Sar | A dipeptide moiety used to modify the indole nucleus to aid purification. researchgate.net | researchgate.net |

Integration of Trt-Trp-OMe in Automated Synthesis Platforms

Automated solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production. beilstein-journals.orgrsc.org The successful integration of amino acid derivatives like this compound is dependent on their compatibility with established synthesis chemistries, primarily the Fmoc/tBu strategy. beilstein-journals.orgnih.gov In this approach, the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu), pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), and trityl (Trt). beilstein-journals.orgnih.gov

Fmoc-Trp(Trt)-OH is the standard building block used in automated synthesizers to incorporate a Trp residue with its indole nitrogen protected by a trityl group. nih.govwipo.int The trityl group is highly compatible with the Fmoc/tBu strategy because it is stable to the mild basic conditions (e.g., 20% piperidine (B6355638) in DMF) used for Fmoc removal at each cycle. nih.gov It is then efficiently cleaved during the final step, typically using a strong acid cocktail containing TFA, which also removes other side-chain protecting groups and cleaves the peptide from the resin support. nih.govpeptide.com

The use of Trt protection for tryptophan is considered a standard and effective method to prevent common side reactions, such as oxidation or acid-catalyzed degradation, during automated synthesis. sigmaaldrich.comiris-biotech.de Its reliability and compatibility with common resins, linkers, and reagents have ensured its seamless integration into the workflows of various automated peptide synthesizers, from laboratory-scale instruments to large-scale industrial reactors. rsc.orgnih.gov

Advanced Functionalization Strategies for Indole Moiety in Trp-OMe

Modifying the indole ring of tryptophan allows for the creation of novel amino acids, probes, and peptide conjugates with unique properties. Research has moved beyond simple protection to the direct functionalization of the indole scaffold, often on protected precursors like Ac-Trp-OMe or Boc-Trp-OMe.

A prominent strategy is the regioselective C(2)-arylation of the indole ring. nih.govacs.org Metal-free, photoredox methodologies have been developed that use aryldiazonium salts to introduce a wide variety of aryl groups at the C-2 position of tryptophan derivatives. nih.govacs.org This approach is chemoselective and can be performed under mild conditions, making it suitable for the late-stage functionalization of complex molecules and even peptides. nih.gov Other metal-catalyzed methods, such as using Pd(OAc)2, have also been employed for C-2 arylation. ub.edu

Beyond arylation, a host of other C–H functionalization reactions have been explored. mdpi.com These include:

Alkylation : Introducing alkyl groups at the C(2) position using reagents like diethyl bromomalonate under photoredox catalysis. mdpi.com

Benzylation : A metal-free, photochemical approach to add benzyl (B1604629) groups. mdpi.com

Acylation : Attaching acyl groups with aldehydes through a cooperative photoredox and palladium catalysis system. mdpi.com

N-Alkenylation : A phosphine-catalyzed reaction that modifies the indole nitrogen (N1) with propiolates, which has been successfully applied to Boc-Trp-OMe. nih.gov

These advanced strategies provide powerful tools to synthesize non-natural tryptophan derivatives, which can be used to probe biological systems, develop new therapeutics, or create novel biomaterials. acs.orgchim.it

| Functionalization Strategy | Position | Reagents/Conditions | Key Features | Citations |

| Photoredox Arylation | C(2) | Aryldiazonium salts, organophotocatalyst, visible light | Metal-free, mild conditions, chemoselective. nih.govacs.org | nih.govacs.org |

| Pd-Catalyzed Arylation | C(2) | Aryl iodides, Pd(OAc)₂, AgBF₄, MW irradiation | Effective for protected Trp-OMe derivatives. ub.edu | ub.edu |

| Photoredox Alkylation | C(2) | Diethyl bromomalonate, [Ru(bpy)₃]Cl₂ | Introduces functionalized alkyl chains. mdpi.com | mdpi.com |

| N-Alkenylation | N(1) | Propiolates, phosphine (B1218219) catalyst | Modifies the indole nitrogen; high yield on Boc-Trp-OMe. nih.gov | nih.gov |

Sustainable and Catalyst-Free Approaches in Tryptophan Derivative Chemistry

The chemical industry, including peptide and pharmaceutical manufacturing, is increasingly focused on "green" chemistry to reduce waste and environmental impact. rsc.org For tryptophan derivative chemistry, this translates into developing syntheses that minimize solvent use, avoid toxic catalysts, and improve energy efficiency.

A significant area of development is the use of water as a reaction medium. Researchers have demonstrated a green, catalyst-free Michael addition of indoles to β-fluoro-β-nitrostyrenes in water, achieving high yields of functionalized indole products. researchgate.netresearchgate.net This approach is environmentally benign and simplifies product isolation. researchgate.netresearchgate.net

Solvent-free reaction conditions represent another major green strategy. Methods such as ball milling and microwave irradiation have been reported for peptide synthesis, dramatically reducing solvent waste. rsc.org One-pot reactions, which combine multiple synthetic steps into a single procedure without isolating intermediates, also contribute to sustainability by saving time, resources, and solvents. scirp.org

Furthermore, biosynthesis offers a fundamentally green alternative to chemical synthesis. nih.gov Enzymes like tryptophan synthase (TrpS) can produce tryptophan and its analogs from simple precursors. nih.govnih.gov While primarily used for the parent amino acid, engineered enzymes and whole-cell systems are being developed to produce a wider range of tryptophan derivatives, often starting from basic carbon sources like glucose, which represents a major trend in sustainable industrial biomanufacturing. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.